molecular formula C18H19N3O6 B11548789 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11548789
M. Wt: 373.4 g/mol
InChI Key: WHAGWVFWIPPZQV-DJKKODMXSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a hydrazide linkage, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, followed by the condensation reaction with the appropriate aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions that result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)phenylmethanol
  • 4-{[(E)-{3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19N3O6/c1-11-4-5-14(6-12(11)2)27-10-17(22)20-19-9-13-7-15(21(24)25)18(23)16(8-13)26-3/h4-9,23H,10H2,1-3H3,(H,20,22)/b19-9+

InChI Key

WHAGWVFWIPPZQV-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C

Origin of Product

United States

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